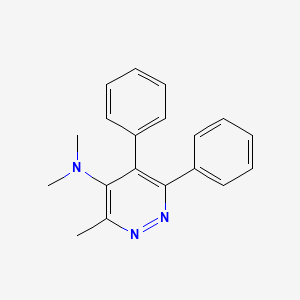
N,N,3-Trimethyl-5,6-diphenylpyridazin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,3-Trimethyl-5,6-diphenylpyridazin-4-amine is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with three methyl groups and two phenyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of N,N,3-Trimethyl-5,6-diphenylpyridazin-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 3,4-diphenylpyridazine with methylating agents under controlled conditions. The reaction typically requires the use of a base such as sodium hydride or potassium carbonate to facilitate the methylation process. Industrial production methods may involve multi-step synthesis starting from commercially available precursors, followed by purification processes to obtain the desired compound in high purity .
Chemical Reactions Analysis
N,N,3-Trimethyl-5,6-diphenylpyridazin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyridazine compounds.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other functional groups.
Scientific Research Applications
N,N,3-Trimethyl-5,6-diphenylpyridazin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N,N,3-Trimethyl-5,6-diphenylpyridazin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
N,N,3-Trimethyl-5,6-diphenylpyridazin-4-amine can be compared with other similar compounds such as:
N,N-Dimethyl-5,6-diphenylpyridazin-4-amine: This compound lacks one methyl group compared to this compound, which may result in different chemical and biological properties.
Properties
CAS No. |
60326-02-5 |
|---|---|
Molecular Formula |
C19H19N3 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N,N,3-trimethyl-5,6-diphenylpyridazin-4-amine |
InChI |
InChI=1S/C19H19N3/c1-14-19(22(2)3)17(15-10-6-4-7-11-15)18(21-20-14)16-12-8-5-9-13-16/h4-13H,1-3H3 |
InChI Key |
NCFMJPODCPEEJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N=N1)C2=CC=CC=C2)C3=CC=CC=C3)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


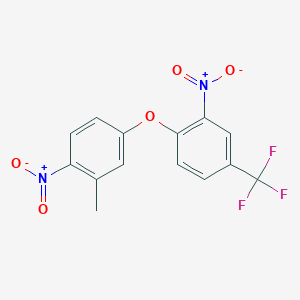
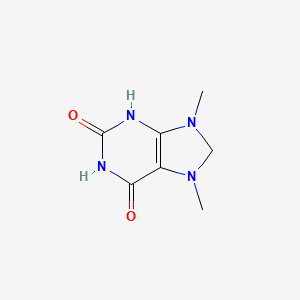
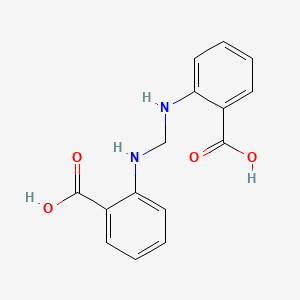
![{9-[4-(Methanesulfonyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14600195.png)

![1-[1-Methyl-3-(4-methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14600211.png)
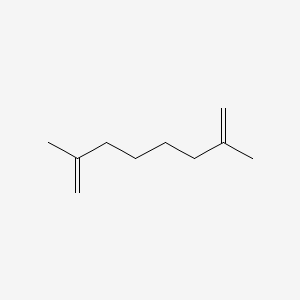
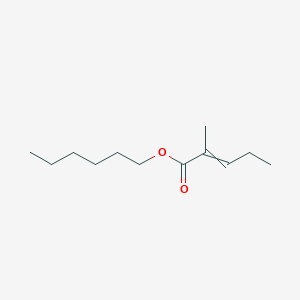
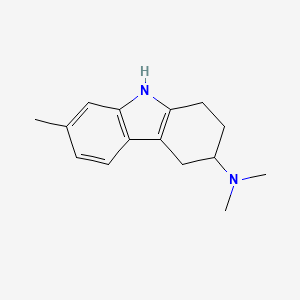

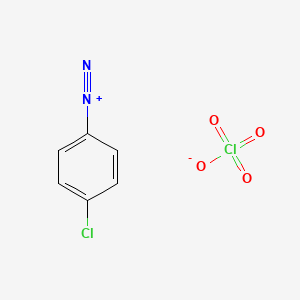
![7-Methyl-5-phenylpyrazolo[4,3-c][1,2,5]oxadiazin-3-one](/img/structure/B14600247.png)
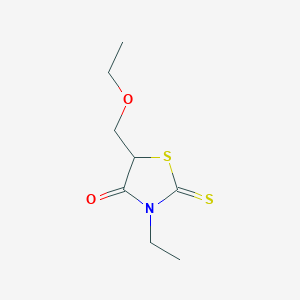
![Dodecahydrodicyclopenta[cd,gh]pentalene](/img/structure/B14600249.png)
